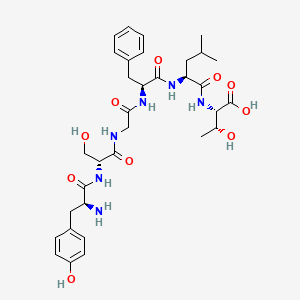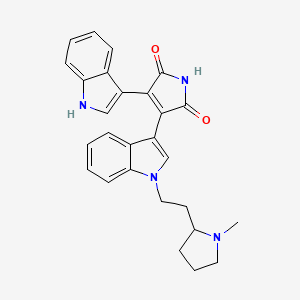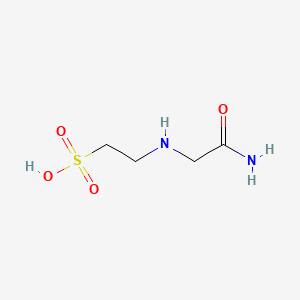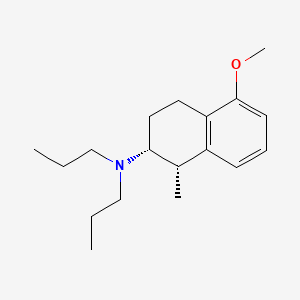
Dslet
Descripción general
Descripción
“DSLET” is a selective δ opioid receptor agonist peptide . It is also known as [D-Ser2, Leu5, Thr6]-enkephalin . The molecular weight of DSLET is 686.9 and its molecular formula is C33H46N6O10 .
Physical And Chemical Properties Analysis
DSLET has a molecular weight of 686.9 and a molecular formula of C33H46N6O10 . It is soluble up to 0.50 mg/ml in water .
Aplicaciones Científicas De Investigación
Medicine: Pain Management and Analgesic Research
Dslet: , known as [D-Ser2, Leu5, Thr6]-enkephalin, is a highly specific agonist of the δ-opioid receptor . In medical research, it’s used to study pain pathways and the development of analgesics. Its role in modulating pain perception makes it a valuable compound for exploring new pain management strategies.
Biotechnology: Protein Interaction Studies
In biotechnology, Dslet is utilized to investigate protein interactions, particularly within the context of signal transduction pathways . Its ability to bind selectively to δ-opioid receptors aids in understanding cellular responses to various stimuli, which is crucial for developing therapeutic interventions.
Environmental Science: Ecotoxicology
Dslet: has potential applications in environmental science, particularly in ecotoxicology, where it can be used to study the effects of opioid compounds on aquatic organisms . Research in this area contributes to the assessment of pharmaceutical contaminants in water bodies.
Material Science: Biomaterials Development
In material science, peptides like Dslet are studied for their potential in creating new biomaterials . These materials could have applications in tissue engineering and regenerative medicine, leveraging the bioactive properties of peptides.
Energy Production: Bioenergy Research
While not directly related to energy production, the study of Dslet and similar compounds can inform the development of bioenergy sources . Understanding the metabolic pathways influenced by such peptides can lead to the discovery of new biological processes for energy production.
Pharmaceutical Research: Drug Delivery Systems
In pharmaceutical research, Dslet is significant for developing targeted drug delivery systems . Its receptor-specific activity allows for the exploration of targeted therapies, which can increase the efficacy and reduce the side effects of drugs.
Agriculture: Crop Protection and Livestock Health
Research into Dslet ’s effects on animals can have implications for agriculture, particularly in the development of veterinary medicines and animal health products . Understanding how opioids affect livestock can lead to better management of pain and stress in farm animals.
Neuroscience: Neurodegenerative Disease Research
Finally, in neuroscience, Dslet is used to study neurodegenerative diseases . Its interaction with opioid receptors in the brain can provide insights into the mechanisms of diseases like Alzheimer’s and Parkinson’s, potentially leading to new therapeutic approaches.
Safety And Hazards
Propiedades
IUPAC Name |
(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H46N6O10/c1-18(2)13-24(32(47)39-28(19(3)41)33(48)49)37-31(46)25(15-20-7-5-4-6-8-20)36-27(43)16-35-30(45)26(17-40)38-29(44)23(34)14-21-9-11-22(42)12-10-21/h4-12,18-19,23-26,28,40-42H,13-17,34H2,1-3H3,(H,35,45)(H,36,43)(H,37,46)(H,38,44)(H,39,47)(H,48,49)/t19-,23+,24+,25+,26-,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSODCLCMBUCPW-LVNBQDLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H46N6O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00997082 | |
| Record name | N-[14-Amino-5-benzyl-1,4,7,10,13-pentahydroxy-11-(hydroxymethyl)-15-(4-hydroxyphenyl)-2-(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene]threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00997082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
686.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dslet | |
CAS RN |
75644-90-5 | |
| Record name | Enkephalin, Ser(2), Leu(5), Thr(6)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075644905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[14-Amino-5-benzyl-1,4,7,10,13-pentahydroxy-11-(hydroxymethyl)-15-(4-hydroxyphenyl)-2-(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene]threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00997082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of Dslet?
A1: Dslet exhibits high affinity and selectivity for δ-opioid receptors (DOR) [, , ]. It acts as an agonist at these receptors, initiating a cascade of downstream signaling events.
Q2: How does Dslet binding to DORs affect intracellular signaling pathways?
A2: Dslet binding to DORs activates G proteins, primarily Gi/Go proteins [, , ]. This activation leads to the inhibition of adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels [, , ].
Q3: What are the consequences of Dslet-mediated DOR activation on neuronal activity?
A3: Dslet binding to DORs can:
- Inhibit neurotransmitter release: This occurs presynaptically and has been observed for various neurotransmitters, including norepinephrine [] and acetylcholine [].
- Modulate ion channel activity: Dslet can inhibit calcium influx through voltage-gated calcium channels and activate potassium channels, leading to hyperpolarization and decreased neuronal excitability [, , ].
- Induce acute tolerance and withdrawal: Prolonged exposure to Dslet can lead to acute tolerance, characterized by a diminished response to the agonist. Upon drug withdrawal, a long-lasting potentiation of neuronal activity can occur [].
Q4: What is the molecular formula and weight of Dslet?
A4: The molecular formula of Dslet is C28H41N5O8 and its molecular weight is 575.66 g/mol.
Q5: Is there any spectroscopic data available for Dslet?
A5: Yes, 1H 400-MHz NMR spectroscopy has been used to study the conformation of Dslet and its analogs in DMSO-d6 solution [].
Q6: How do structural modifications of Dslet affect its activity and selectivity?
A6: Introducing conformational constraints, such as tert-butyl groups, can significantly impact the affinity and selectivity of Dslet analogs for DOR subtypes:
- DSTBULET ([Tyr-D-Ser-(OtBu)-Gly-Phe-Leu-Thr]) and BUBU ([Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu)]) exhibit increased selectivity for DORs over μ-opioid receptors (MOR) [].
- DTTBULET ([Tyr-D-Thr(OtBu)-Gly-Phe-Leu-Thr]) shows a significant loss of affinity for both DOR and MOR [].
Q7: What in vitro models have been used to study the effects of Dslet?
A7: Dslet's effects have been investigated in various in vitro models, including:
- Cell lines: NG108-15 cells (neuroblastoma x glioma hybrid) [, , , ], ND8-47 cells (neuroblastoma x dorsal root ganglion hybrid) [, , ], and Rat-1 fibroblasts transfected with the murine DOR [].
- Isolated tissue preparations: Rat brain membranes [, , , , ], guinea pig cortical membranes [], and mouse vas deferens [].
Q8: What are some key findings from in vivo studies using Dslet?
A8: In vivo studies have demonstrated the following effects of Dslet:
- Antinociception: Dslet produces dose-dependent analgesia following intracerebroventricular (i.c.v.) or intrathecal (i.t.) administration in mice [, , ].
- Seizure activity: Dslet can induce seizure activity in rats, which can be blocked by DOR antagonists [, ].
- Effects on reflex pathways: Dslet has been shown to depress transmission in nociceptive and non-nociceptive reflex pathways in cats [, ].
Q9: Are there any clinical trials investigating the therapeutic potential of Dslet?
A9: To date, there are no published clinical trials involving Dslet.
Q10: What is the role of protein kinase C (PKC) in Dslet-mediated effects?
A11: PKC activation has been implicated in the desensitization of DOR-mediated antinociception by Dslet in mice. PKC activation can reduce the number of specific Dslet binding sites on DORs [].
Q11: What are the potential implications of Dslet's effects on bone regeneration?
A13: Studies in mice have demonstrated that Dslet can accelerate the development of newly synthesized spongy bone tissue in bone regenerates following fracture [, ]. This suggests a potential therapeutic role for DOR agonists in promoting bone healing.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![trispiro[indole-3,2'-[1,3]dioxane-5',5''-[1,3]dioxane-2'',3'''-indole]-2,2'''(1H,1'''H)-dione](/img/structure/B1662962.png)







![2-[(2,6-Dioxocyclohexyl)methyl]cyclohexane-1,3-dione](/img/structure/B1662973.png)


![5-[(6r)-5-Ethanoyl-4-Methyl-2-Oxidanylidene-3-[3-(Trifluoromethyl)phenyl]-1,6-Dihydropyrimidin-6-Yl]pyridine-2-Carbonitrile](/img/structure/B1662980.png)
